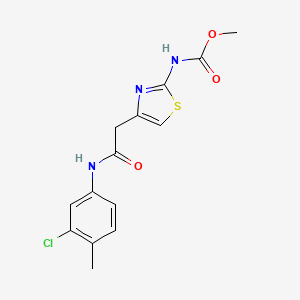

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carbamate group, and a substituted phenyl group

Properties

IUPAC Name |

methyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHDQHWSTVWJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone.

Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

The compound has been investigated for its diverse biological activities, which include:

-

Antitumor Activity :

- Compounds containing thiazole rings are known for their antitumor properties. Studies have shown that methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can inhibit cancer cell proliferation and induce apoptosis in various tumor cell lines, including breast and ovarian cancers .

- Enzyme Inhibition :

- Anti-inflammatory Effects :

In Vitro Studies

Recent research has highlighted the compound's nanomolar activity against several human cancer cell lines. For instance:

- Breast Cancer Cells : The compound exhibited significant cytotoxicity, leading to a reduction in cell viability.

- Ovarian Cancer Cells : Similar effects were observed, indicating broad-spectrum antitumor potential across different cancer types .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence biological activity. The introduction of halogen atoms like chlorine enhances potency by improving lipophilicity and receptor binding characteristics .

Animal Models

In preclinical trials utilizing murine models, administration of this compound resulted in a notable reduction in tumor size compared to control groups. These findings support its potential as an anticancer agent .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation; induces apoptosis |

| Enzyme Inhibition | Targets cancer metabolism enzymes; enhanced binding affinity |

| Anti-inflammatory | Modulates cytokine production; reduces inflammatory response |

Mechanism of Action

The mechanism of action of Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism being studied.

Comparison with Similar Compounds

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a substituted phenyl group but differs in the nature of the substituents and the presence of a fluorine atom.

N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar phenyl substitution pattern but contains a benzamide group instead of a carbamate.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known by its CAS number 485794-59-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 413.9 g/mol. The structure includes a thiazole ring, which is known for its biological significance in various pharmacological agents.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O4 |

| Molecular Weight | 413.9 g/mol |

| CAS Number | 485794-59-0 |

Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial and antifungal properties. The presence of the chloro and methyl groups on the phenyl ring may enhance these activities by affecting the compound's lipophilicity and ability to penetrate microbial membranes.

- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit various enzymes, including proteases and kinases, which are critical in many disease processes.

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that this compound could be a promising candidate for further development as an antibiotic agent .

2. Enzyme Inhibition Studies

In vitro studies have demonstrated that similar thiazole-containing compounds can inhibit cysteine proteases, which are implicated in various diseases including cancer and parasitic infections. These compounds were found to bind effectively to the active sites of these enzymes, thereby blocking their activity .

3. Case Study: Anti-inflammatory Properties

A recent case study explored the anti-inflammatory effects of thiazole derivatives in animal models of arthritis. The study reported significant reductions in inflammatory markers and joint swelling when treated with compounds structurally related to this compound .

Q & A

Q. What are the common synthetic routes for Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the carbamate group using methyl chloroformate under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Coupling the 3-chloro-4-methylphenyl moiety via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for yield improvement. For example, microwave-assisted synthesis can reduce reaction time by 30–50% compared to conventional methods .

Q. How is the compound characterized to confirm structural integrity?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and coupling patterns, particularly for the thiazole ring (δ 6.8–7.5 ppm) and carbamate group (δ 3.7–4.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNOS, exact mass 366.05) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in the thiazole-carbamate linkage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC variability in anticancer assays) may arise from:

- Experimental Design : Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols (MTT vs. SRB). Standardizing protocols across studies is critical .

- Compound Purity : Impurities >5% can skew results. HPLC purity checks (≥98%) and dose-response curve replication are recommended .

- Solubility Effects : Low aqueous solubility may reduce bioavailability. Use of DMSO carriers at ≤0.1% v/v minimizes solvent interference .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase or tubulin). The thiazole ring’s π-stacking and the carbamate’s hydrogen-bonding capacity are key interaction motifs .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR Models : Correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity to guide structural optimization .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Fluorine Substitution : Replacing the 3-chloro group with 3-fluoro improves metabolic stability (CYP450 resistance) without compromising target affinity .

- Prodrug Design : Esterification of the carbamate group (e.g., ethyl instead of methyl) increases membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

- PEGylation : Attaching polyethylene glycol (PEG) chains to the thiazole nitrogen enhances solubility and half-life .

Q. How are crystallographic data analyzed to resolve conformational ambiguities?

- SHELXL Refinement : Iterative cycles of least-squares minimization and electron density mapping resolve disordered regions (e.g., flexible oxoethyl chain) .

- Twinned Data Handling : For challenging crystals, SHELXD’s dual-space algorithm partitions twinned domains, improving R-factor convergence (<0.05) .

- Hydrogen Bond Networks : Analysis of intermolecular interactions (e.g., N–H···O bonds) clarifies packing arrangements and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.